molecular formula C22H19N3O4S B2598766 (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate CAS No. 797020-34-9

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate

Cat. No. B2598766
CAS RN: 797020-34-9
M. Wt: 421.47
InChI Key: SPSAKLRJWZSKRE-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Renewable PET and Molecular Sieves

Research by Pacheco et al. (2015) on catalysts for the production of biobased terephthalic acid precursors, including molecular sieves like Zr-β and Sn-β, highlights the importance of such compounds in sustainable material synthesis. These catalysts are used in reactions between ethylene and renewable furans, pointing to their potential role in creating environmentally friendly plastics (Pacheco et al., 2015).

Hydrogen-Bonded Supramolecular Structures

Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures in derivatives of similar chemical compounds, which could have implications for the design of novel materials and drugs by understanding their molecular interactions (Portilla et al., 2007).

Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines, showcasing the antimicrobial potential of compounds with complex structures similar to the one you're interested in. This points towards potential applications in developing new antimicrobial drugs (Desai et al., 2007).

Optical Storage and Birefringence

Research by Meng et al. (1996) into azo polymers and their use for reversible optical storage highlights the potential applications of related compounds in data storage technologies. The study discusses how interactions between molecular groups can influence the optical properties of materials, suggesting applications in advanced optical devices (Meng et al., 1996).

properties

IUPAC Name

ethyl 4-[[(2Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-2-29-22(28)15-10-8-14(9-11-15)12-18-20(27)25(16-6-4-3-5-7-16)21(30-18)17(13-23)19(24)26/h3-11,18H,2,12H2,1H3,(H2,24,26)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSAKLRJWZSKRE-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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